molecular formula C21H17Cl2N3O4 B12257312 N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

Cat. No.: B12257312
M. Wt: 446.3 g/mol
InChI Key: AVYGJPYCLJTIRW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furo[3,4-d]pyrimidine core and chlorinated phenyl groups.

Properties

Molecular Formula

C21H17Cl2N3O4

Molecular Weight

446.3 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H17Cl2N3O4/c1-11-14(23)6-3-7-15(11)24-17(27)9-26-16-10-30-20(28)18(16)19(25-21(26)29)12-4-2-5-13(22)8-12/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29)

InChI Key

AVYGJPYCLJTIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide typically involves multiple steps, including the formation of the furo[3,4-d]pyrimidine core and subsequent attachment of the chlorinated phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, where other functional groups replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, coatings, or other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide stands out due to its unique furo[3,4-d]pyrimidine core and the specific arrangement of chlorinated phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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